molecular formula C8H8BrNO2 B8183739 5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde

5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde

Cat. No.: B8183739
M. Wt: 230.06 g/mol
InChI Key: RHLXKYBMEKSDHH-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde is an organic compound with a pyridine ring substituted with bromine, methoxy, and methyl groups, as well as an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde typically involves the bromination of 6-methoxy-4-methylpyridine-3-carbaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at elevated temperatures. The reaction conditions must be carefully controlled to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for bromination and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.

    Oxidation: The major product is 5-Bromo-6-methoxy-4-methylpyridine-3-carboxylic acid.

    Reduction: The major product is 5-Bromo-6-methoxy-4-methylpyridine-3-methanol.

    Coupling Reactions: The products are often biaryl compounds with extended conjugation.

Scientific Research Applications

5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.

    Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. The presence of both bromine and an aldehyde group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-bromo-6-methoxy-4-methylpyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-6(4-11)3-10-8(12-2)7(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLXKYBMEKSDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1C=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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